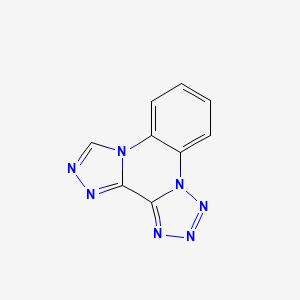![molecular formula C15H8ClF3N2O4 B14494065 {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile CAS No. 65107-90-6](/img/structure/B14494065.png)
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of chloro, trifluoromethyl, phenoxy, and nitrophenoxy groups, making it a versatile molecule in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile typically involves multiple steps. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric and sulfuric acids. The reaction is carried out under controlled temperatures ranging from 0 to 50°C. After the reaction, the mixture is washed and subjected to azeotropic distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized to enhance yield and reduce waste. The process involves the use of sulfur trioxide as a catalyst and dichloroethane as a solvent. The reaction conditions are carefully controlled to maximize the selectivity and yield of the nitration product, achieving a yield of approximately 81% .
Analyse Des Réactions Chimiques
Types of Reactions
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield a variety of substituted phenoxy compounds.
Applications De Recherche Scientifique
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile involves the inhibition of specific enzymes. For instance, its derivatives, such as acifluorfen, inhibit the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll synthesis in plants . This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that causes lipid peroxidation and cell damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acifluorfen: A similar compound used as an herbicide, known for inhibiting protoporphyrinogen oxidase.
Fluoroglycofen: Another herbicide with similar structural features and mode of action.
Fomesafen: A selective herbicide with a similar chemical structure and application.
Uniqueness
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
65107-90-6 |
|---|---|
Formule moléculaire |
C15H8ClF3N2O4 |
Poids moléculaire |
372.68 g/mol |
Nom IUPAC |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]acetonitrile |
InChI |
InChI=1S/C15H8ClF3N2O4/c16-11-7-9(15(17,18)19)1-4-13(11)25-10-2-3-12(21(22)23)14(8-10)24-6-5-20/h1-4,7-8H,6H2 |
Clé InChI |
YEZDAOYWHXURAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
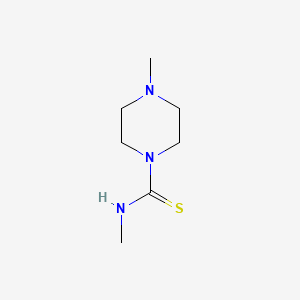

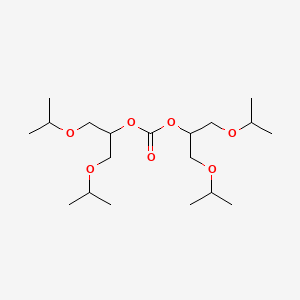

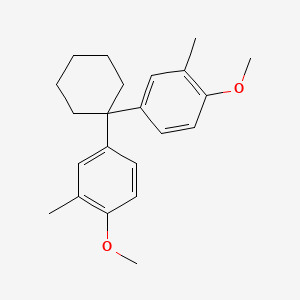
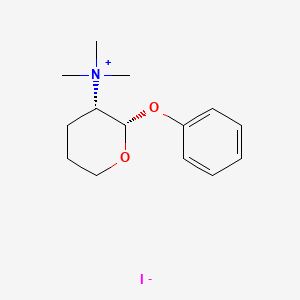

![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)

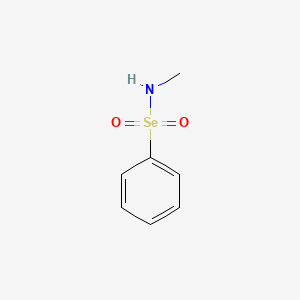
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
